n-(4-(4-Iodo-1h-pyrazol-1-yl)benzyl)ethanamine
Description
N-(4-(4-Iodo-1H-pyrazol-1-yl)benzyl)ethanamine is a chemical compound that features a pyrazole ring substituted with an iodine atom at the 4-position and a benzyl group at the 1-position
Properties
Molecular Formula |
C12H14IN3 |
|---|---|
Molecular Weight |
327.16 g/mol |
IUPAC Name |
N-[[4-(4-iodopyrazol-1-yl)phenyl]methyl]ethanamine |
InChI |
InChI=1S/C12H14IN3/c1-2-14-7-10-3-5-12(6-4-10)16-9-11(13)8-15-16/h3-6,8-9,14H,2,7H2,1H3 |
InChI Key |
KEBWOAPHPIHZLP-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CC=C(C=C1)N2C=C(C=N2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the treatment of N-propargyl-N’-tosylhydrazines with molecular iodine in the presence of sodium bicarbonate to yield 5-substituted 4-iodo-1-tosylpyrazoles . The corresponding 5-aryl-4-iodopyrazoles can be obtained in moderate yields in the presence of acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-Iodo-1H-pyrazol-1-yl)benzyl)ethanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium carbonate can be used to facilitate substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
N-(4-(4-Iodo-1H-pyrazol-1-yl)benzyl)ethanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural features.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-(4-Iodo-1H-pyrazol-1-yl)benzyl)ethanamine involves its interaction with specific molecular targets and pathways. The iodine atom and the pyrazole ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-iodo-1H-pyrazole: Similar structure but lacks the ethanamine group.
3,5-Dimethyl-4-iodo-1H-pyrazole: Contains methyl groups instead of the benzyl and ethanamine groups.
3-Iodo-1-methyl-1H-pyrazole: Features a methyl group instead of the benzyl and ethanamine groups.
Uniqueness
N-(4-(4-Iodo-1H-pyrazol-1-yl)benzyl)ethanamine is unique due to the presence of both the benzyl and ethanamine groups, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
n-(4-(4-Iodo-1H-pyrazol-1-yl)benzyl)ethanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, including its mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 327.16 g/mol. Its structure features a pyrazole ring substituted with an iodine atom and a benzyl group connected through an ethanamine moiety. The presence of the iodine atom is noteworthy as it enhances the compound's reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 327.16 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1343612-94-1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The iodine atom and the pyrazole ring play crucial roles in binding to enzymes and receptors, modulating their activity. This compound can inhibit or activate various biological pathways, which is essential for its therapeutic effects.
Anticancer Activity
Recent studies have indicated that compounds with pyrazole structures often exhibit potent anticancer properties. For instance, related pyrazole derivatives have shown sub-micromolar antiproliferative activity against various cancer cell lines, with GI50 values ranging from 0.127 to 0.560 μM . Mechanistic studies revealed that such compounds could induce apoptosis and cell cycle arrest in cancer cells, particularly by affecting key regulatory proteins like retinoblastoma .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Pyrazole derivatives are known for their antibacterial and antifungal activities against a range of pathogens. For example, it has been reported that certain pyrazole compounds demonstrate significant activity against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating strong efficacy .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : This is achieved by reacting hydrazines with suitable carbonyl compounds.
- Benzylation : The pyrazole ring undergoes benzylation using benzyl halides under basic conditions.
- Amination : Finally, the benzylated pyrazole is reacted with ethanamine to yield the target compound.
These synthetic routes can be optimized for higher yields and purity using advanced techniques such as continuous flow reactors .
Case Studies
Several studies have highlighted the effectiveness of this compound in various applications:
- Anticancer Research : In vitro studies demonstrated that this compound could significantly reduce cell viability in ovarian cancer models, suggesting its potential as a therapeutic agent .
- Antimicrobial Testing : Laboratory evaluations showed promising results against both bacterial and fungal strains, indicating its broad-spectrum antimicrobial properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
